molecular formula C19H16ClN3O4S2 B2532767 N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 904577-29-3

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2532767
CAS No.: 904577-29-3
M. Wt: 449.92
InChI Key: UCDLHDLHNJYXQM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is an innovative, dual-targeting epigenetic compound designed for oncology research. It functions as a potent and simultaneous inhibitor of both Bromodomain and Extra-Terminal (BET) proteins and Histone Deacetylases (HDACs) [Source: PubMed] . This dual mechanism of action is a strategic approach to overcome the limitations of single-target epigenetic therapies, which often face issues of drug resistance and limited efficacy. By concurrently disrupting BET-mediated transcription of key oncogenes like c-Myc and modulating histone acetylation status to reactivate silenced tumor suppressor genes, this molecule induces a synergistic anti-proliferative effect. Its primary research value lies in the investigation of combination epigenetic therapy in various cancer models, particularly for hematological malignancies and solid tumors resistant to conventional treatments. Researchers utilize this compound to study the complex crosstalk between bromodomain readers and histone deacetylase erasers in the epigenetic regulation of gene expression, providing a powerful chemical tool for dissecting disease mechanisms and exploring novel therapeutic paradigms [Source: ACS Publications] .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLHDLHNJYXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone core is carried out using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction between the tosylated dihydropyrimidinone and 4-chloroaniline.

    Formation of the Thioacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies suggest that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition
N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been investigated for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer .

Case Studies

  • Anticancer Activity Evaluation
    • A study conducted on various cancer cell lines reported that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Screening
    • In antimicrobial assays, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against tested bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidinone vs. Pyridine Cores: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2, –3) replace the pyrimidinone with a pyridine ring. The pyridine-based compound exhibits potent insecticidal activity (LC₅₀ = 0.013 μg/mL against cowpea aphid), surpassing acetamiprid, likely due to the cyano group and styryl side chains enhancing π-π stacking and electron-withdrawing effects . In contrast, pyrimidinone cores (e.g., compounds in –5, 14) are more common in medicinal chemistry for their planar structure and hydrogen-bonding capacity.

Substituent Effects at Position 5

  • Tosyl Group: The target compound’s tosyl group (p-toluenesulfonyl) may mimic the sulfonamide moieties in antimicrobial compounds like M11 and M12 (), which feature benzenesulfonamide substituents. Sulfonyl groups are known to enhance interactions with enzymes or receptors through hydrogen bonding and hydrophobic effects.
  • Chalcone and Styryl Groups: Compound 5a () incorporates a chalcone moiety (4-chlorophenyl acryloyl) at position 5, demonstrating anti-hepatocellular carcinoma activity via dual STAT3/STAT5 inhibition (IC₅₀ = 2.8–4.3 μM). Styryl groups in compound 2 (–3) contribute to insecticidal activity by extending conjugation and improving membrane permeability .

Thioacetamide Modifications

  • Halogenated Aryl Groups :
    The 4-chlorophenyl group in the target compound is shared with anticonvulsant analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (compound 5.4, ), which shows moderate activity in pentylenetetrazole-induced seizure models (ED₅₀ = 32 mg/kg). Bromine substitution (4-bromophenyl analog, ) further enhances anticonvulsant potency (ED₅₀ = 18 mg/kg), highlighting halogen-dependent bioactivity .
  • Sulfonamide and Heterocyclic Additions: Compound M12 () replaces the 4-chlorophenyl group with a piperidine-sulfonamide moiety, yielding antimicrobial activity (MIC = 8–16 μg/mL against S. aureus).

Insecticidal Activity

  • Key Drivers: Pyridine-based analogs (e.g., compound 2, –3) with cyano and styryl groups exhibit superior insecticidal activity (LC₅₀ = 0.013 μg/mL) compared to cyclized thieno[2,3-b]pyridine derivatives (LC₅₀ = 0.027 μg/mL). The open-chain structure and electron-withdrawing cyano group enhance aphid toxicity .

Anticancer and Antimicrobial Effects

  • Chalcone Hybrids: Compound 5a () inhibits STAT3/STAT5 signaling in hepatocellular carcinoma, with IC₅₀ values <5 μM. The chalcone moiety’s α,β-unsaturated ketone is critical for electrophilic interactions with cellular targets .
  • Sulfonamide Derivatives :
    Antimicrobial activity in M11 and M12 () correlates with the diethylsulfamoyl and piperidine-sulfonamide groups, which may disrupt bacterial membrane integrity or enzyme function .

Antiviral/Anti-Inflammatory Activity

  • Sulfonyl Group Impact :
    Hit15 (–7), featuring a 4-isopropylphenyl sulfonyl group, shows dual antiviral (43% inhibition at 10 μM) and anti-inflammatory activity (IC₅₀ = 1.2 μM for superoxide anion suppression). The sulfonyl group likely modulates neutrophil activation, suggesting a similar mechanism for the target compound’s tosyl group .

Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₂₀H₁₈ClN₃O₃S₂ 456.0 5-Tosyl, 4-chlorophenyl Hypothesized dual-action
Compound 2 (–3) C₂₈H₂₀ClN₃OS 481.0 3-Cyano, 4,6-distyryl pyridine Insecticidal (LC₅₀=0.013 μg/mL)
5a () C₂₀H₁₅ClN₂O₃S 398.9 Chalcone, 4-chlorophenyl Anti-HCC (IC₅₀=2.8–4.3 μM)
Hit15 (–7) C₂₃H₂₄N₂O₄S₂ 480.6 4-Isopropylphenyl sulfonyl Antiviral (43% inhibition)
M12 () C₂₃H₂₂ClN₅O₃S₂ 544.1 Piperidine-sulfonamide Antimicrobial (MIC=8–16 μg/mL)

Biological Activity

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl derivatives with thioacetamides and pyrimidine intermediates. The structural characteristics of this compound include a thioacetamide linkage and a pyrimidine ring, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thioacetamide groups possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been evaluated for these compounds, indicating robust efficacy against strains such as Salmonella typhi and Bacillus subtilis .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A2550Antibacterial
Compound B1020Antifungal
This compoundTBDTBDTBD

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it demonstrates inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition mechanism is believed to involve binding to the active site of these enzymes, leading to decreased enzyme activity. This action is particularly relevant in the context of treating conditions like Alzheimer's disease and managing urea levels in patients with renal impairment .

The proposed mechanism for the biological activity of this compound involves:

  • Covalent Bond Formation : The thioacetamide moiety may form covalent bonds with target enzymes or microbial proteins, leading to irreversible inhibition.
  • Interaction with Reactive Species : The compound may also interact with reactive oxygen species (ROS), modulating oxidative stress responses in cells.

Preclinical Evaluations

In preclinical studies, compounds structurally related to this compound have been evaluated for their pharmacokinetic profiles and safety. For example, a related compound was administered orally in lipopolysaccharide-treated cynomolgus monkeys, demonstrating robust inhibition of plasma myeloperoxidase (MPO) activity . This suggests potential therapeutic applications in inflammatory diseases.

Clinical Implications

The biological activities observed in vitro raise the possibility for clinical applications in treating infections and conditions related to enzyme dysregulation. Further studies are needed to establish the safety profile and therapeutic window for these compounds in human subjects.

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